molecular formula C13H14N4O3S B2711994 N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide CAS No. 1251634-79-3

N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide

Cat. No.: B2711994
CAS No.: 1251634-79-3
M. Wt: 306.34
InChI Key: JKKGKTPIBVEOOS-UHFFFAOYSA-N
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Description

N-[2-(4-Sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates two prominent pharmacophores. The sulfamoylphenyl moiety is a well-established zinc-binding group (ZBG) found in potent inhibitors of carbonic anhydrase isoforms , enzymes implicated in various pathological conditions including cancer and hypoxia-driven diseases . This structural feature suggests potential for investigation in studies targeting tumor-associated CA IX and CA XII isozymes. Furthermore, the pyrimidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of bioactivities. Researchers are exploring its utility in developing novel therapeutic agents, with its mechanism of action being highly dependent on the specific target and substituents. This compound serves as a versatile chemical building block, enabling researchers to probe structure-activity relationships (SAR) and develop new chemical probes, particularly in the areas of enzyme inhibition and anticancer research. Its value lies in its potential as a key intermediate for the synthesis and optimization of more complex bioactive molecules.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c14-21(19,20)11-4-2-10(3-5-11)6-9-17-13(18)12-15-7-1-8-16-12/h1-5,7-8H,6,9H2,(H,17,18)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKGKTPIBVEOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions often include solvents like dimethylformamide or dichloromethane and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Pharmaceutical Intermediates : N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide serves as an important pharmaceutical intermediate. It is notably utilized as an impurity standard in the production of Glipizide, a medication used to treat type 2 diabetes. The compound's structural characteristics allow it to participate in various chemical reactions necessary for synthesizing more complex drug molecules .

Toxicological Studies : In the realm of pharmaceutical toxicology, this compound is investigated for its safety profile and potential side effects when used in drug formulations. Understanding its toxicological properties is essential for ensuring patient safety and efficacy in therapeutic applications .

Biological Activities

Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit key inflammatory mediators such as cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation . This positions the compound as a potential candidate for developing anti-inflammatory therapies.

Antiviral Activity : Molecular docking studies suggest that this compound may effectively interact with proteins associated with viral infections, including SARS-CoV-2. Its binding affinity to these proteins highlights its potential as a lead compound for antiviral drug development .

Enzyme Inhibition Studies

This compound has been explored for its inhibitory effects on carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are emerging pharmacological targets due to their roles in various diseases, including cancer. Studies have demonstrated that derivatives of this compound can inhibit these isoforms selectively, suggesting its utility in anticancer applications .

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including nucleophilic substitutions and condensation reactions. The carboxamide group allows for acylation or amidation reactions, while the pyrimidine ring can undergo electrophilic substitutions under suitable conditions .

Table 1: Synthesis Methods Overview

Synthesis MethodDescription
Nucleophilic SubstitutionInvolves replacing a leaving group with a nucleophile
Electrophilic SubstitutionSubstituting hydrogen atoms on the pyrimidine ring
AcylationAdding an acyl group to the amide functionality
AmidationForming amides from carboxylic acids and amines

Case Studies and Research Findings

Several studies have documented the biological effects and potential therapeutic applications of this compound:

  • Case Study 1 : A study demonstrated that derivatives of this compound showed potent inhibition of COX-2 activity, which is linked to inflammatory responses. The IC50 values were comparable to established anti-inflammatory drugs .
  • Case Study 2 : Research highlighted its selective inhibition of tumor-associated carbonic anhydrases IX and XII, which are implicated in cancer progression. This selectivity suggests that modifications to the compound could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide and its analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Properties/Applications Source Evidence
This compound Pyrimidine-2-carboxamide, ethyl linker, 4-sulfamoylphenyl ~307.34 (calculated) - - Structural scaffold for drug design
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 5-Chloro, 4-fluorobenzylsulfanyl, pyrimidine-4-carboxamide ~481.93 (calculated) - - Enhanced electrophilicity for covalent binding
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1) Ethoxybenzothiazole, acetamide linker ~406.44 (calculated) 59 144.2 Antimicrobial potential
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (12) Quinoline substituent, acetamide linker ~397.43 (calculated) 59 144.1 Fluorescence properties for imaging
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)pyrimidine-2-carboxamide (45) Pyridine, tert-butyl groups, branched carboxamide 446.3 (observed) - - Kinase inhibition (implied by structure)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide Benzothiophene, nitro group, methylpyrimidine sulfamoyl ~483.49 (calculated) - - Electrophilic reactivity for targeting

Key Observations

Core Heterocycle Variations: The parent compound uses a pyrimidine-2-carboxamide core, while analogs like 45 retain the pyrimidine but introduce pyridine or bulky tert-butyl groups to enhance lipophilicity or target selectivity . Compound 12 replaces pyrimidine with quinoline, broadening π-π interactions for nucleic acid or protein binding .

Linker Modifications :

  • The ethyl linker in the parent compound is shorter than the acetamide linkers in compounds 1 and 12 , which may influence conformational flexibility and bioavailability .

Substituent Effects :

  • Electrophilic substituents (e.g., 5-chloro in ’s compound) enhance reactivity for covalent enzyme inhibition .
  • Sulfamoylphenyl analogs with nitro () or fluoro () groups exhibit improved membrane permeability and target engagement .

Biological Activity Trends :

  • Compounds with benzothiazole or thiadiazole moieties () show antimicrobial activity, likely due to membrane disruption or metal chelation .
  • Bulky substituents (e.g., tert-butyl in compound 45 ) correlate with kinase inhibition, as seen in kinase inhibitor scaffolds .

Research Findings and Implications

  • Thermal Stability : High melting points (e.g., 238.7°C for compound 9 ) indicate robust crystalline structures, advantageous for formulation .
  • SAR Insights : The sulfamoylphenyl group is critical for hydrogen bonding, while pyrimidine/heterocycle variations modulate selectivity. For example, compound 45 ’s pyridine moiety may target ATP-binding pockets in kinases .

Biological Activity

N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and antiviral agent. This article provides a detailed overview of its biological activity, including synthesis methods, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structure features a pyrimidine ring with a carboxamide group and an ethyl chain linked to a sulfonamide moiety. This unique arrangement contributes to its biological properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. Key findings include:

  • Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation. In vitro studies report IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .
  • Molecular Docking Studies : Docking analyses reveal that this compound can effectively bind to the active sites of COX enzymes, suggesting a mechanism for its anti-inflammatory action.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent:

  • Binding Affinity to SARS-CoV-2 Protease : Molecular docking studies against the main protease (Mpro) of SARS-CoV-2 indicate favorable binding interactions, with binding energy scores ranging from -7.33 kcal/mol to -6.54 kcal/mol . This suggests the compound could serve as a lead for developing antiviral therapies against COVID-19.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and condensation reactions. The carboxamide group allows for acylation reactions, while the pyrimidine ring can undergo electrophilic substitutions under appropriate conditions.

Study on Anti-inflammatory Effects

A study demonstrated that derivatives of pyrimidine compounds, including this compound, significantly reduced inflammatory markers in animal models. The results indicated a marked decrease in inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions, highlighting its therapeutic potential in inflammatory diseases .

Antiviral Potential Against COVID-19

In silico studies have shown that modifications to the structure of this compound enhance its binding affinity to viral targets. This indicates that structural optimization could lead to more effective antiviral agents against SARS-CoV-2 .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnti-inflammatory, Antiviral0.04 (COX-2)
CelecoxibStructureAnti-inflammatory0.04
Compound 5StructureAntiviral (SARS-CoV-2 Mpro Inhibitor)-

Q & A

Q. How to address discrepancies between computational and experimental binding data?

  • Methodology : Reconcile docking scores (AutoDock Vina) with experimental Kᵢ by incorporating solvation effects (MM-PBSA) and flexible side-chain sampling. Cross-validate with mutagenesis studies (e.g., Ala-scanning of hCA active sites) .

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